![molecular formula C20H27N3O3 B1201198 Calpurnine CAS No. 6874-80-2](/img/structure/B1201198.png)
Calpurnine
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Overview
Description
Calpurnine is a natural product found in Virgilia oroboides, Podalyria, and other organisms with data available.
Scientific Research Applications
Anticancer Activity
Calpurnine, isolated from the stem and bark of Calpurnia aurea, exhibits notable anticancer properties. In a study focusing on its bioactive compounds, isoflavones isolated from Calpurnia aurea demonstrated moderate activity against renal, melanoma, and breast cancer cell lines, with specific isoflavones showing the best activity (Korir, Kiplimo, Crouch, Moodley, & Koorbanally, 2014).
Historical and Epistemological Insights
Calpurnine has also been part of significant historical and epistemological research, especially in the context of quinine synthesis. The history of quinine synthesis, closely related to calpurnine, illustrates the influence of social and historical processes on scientific advancement. This includes the synthesis attempts by Perkin in 1856 and the controversies surrounding the total synthesis of quinine, highlighting the social and historical development of scientific knowledge (Souza & Porto, 2012).
Educational and Methodological Contributions
In addition to its biological applications, calpurnine and related compounds have contributed to educational methodologies in the scientific field. Discussions on the synthesis of quinine, for instance, provide valuable insights for science education, particularly in chemistry teacher training, emphasizing the role of scientific knowledge as a product of social and historical contexts (Souza & Porto, 2012).
properties
CAS RN |
6874-80-2 |
---|---|
Product Name |
Calpurnine |
Molecular Formula |
C20H27N3O3 |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
[(1S,2S,4S,9S,10R)-14-oxo-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-4-yl] 1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C20H27N3O3/c24-19-5-1-4-17-13-9-14(12-23(17)19)18-10-15(6-8-22(18)11-13)26-20(25)16-3-2-7-21-16/h2-3,7,13-15,17-18,21H,1,4-6,8-12H2/t13-,14-,15-,17+,18-/m0/s1 |
InChI Key |
YFRYJFMFQOBOSY-YDRHNJASSA-N |
Isomeric SMILES |
C1C[C@@H]2[C@H]3C[C@@H](CN2C(=O)C1)[C@@H]4C[C@H](CCN4C3)OC(=O)C5=CC=CN5 |
SMILES |
C1CC2C3CC(CN2C(=O)C1)C4CC(CCN4C3)OC(=O)C5=CC=CN5 |
Canonical SMILES |
C1CC2C3CC(CN2C(=O)C1)C4CC(CCN4C3)OC(=O)C5=CC=CN5 |
synonyms |
13-hydroxy-lupanine-2-pyrrole-carbonic acid 13-hydroxylupanine-2-pyrrolecarbonic acid HOE 933 HOE-933 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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